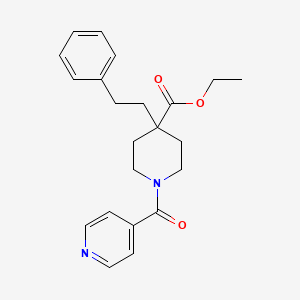

ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate, also known as SKF-82958, is a selective dopamine D1 receptor agonist. It is widely used in scientific research for its potential therapeutic applications in neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Mechanism of Action

Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate selectively activates dopamine D1 receptors, which are primarily located in the striatum and prefrontal cortex. Activation of these receptors leads to increased cAMP signaling, which in turn activates downstream signaling pathways that regulate neuronal activity. The exact mechanism of action of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate is still being studied, but it is believed to involve modulation of dopaminergic neurotransmission and regulation of gene expression.

Biochemical and Physiological Effects

ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to have a number of biochemical and physiological effects. It increases dopamine release in the striatum and prefrontal cortex, which leads to increased neuronal activity and improved cognitive function. It also increases cAMP signaling and activates downstream signaling pathways that regulate gene expression. In animal models, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function, reduce negative symptoms of schizophrenia, and reduce drug-seeking behavior in addiction.

Advantages and Limitations for Lab Experiments

Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has a number of advantages for lab experiments. It is highly selective for dopamine D1 receptors, which allows for specific targeting of these receptors in experiments. It is also stable and can be easily synthesized in large quantities with high purity and yield. However, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has some limitations as well. It has a short half-life, which requires frequent dosing in experiments. It also has poor blood-brain barrier penetration, which limits its effectiveness in certain neurological disorders.

Future Directions

For research on ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate include the development of more potent and selective dopamine D1 receptor agonists, investigation of the molecular mechanisms underlying its therapeutic effects, and the development of novel drug delivery systems to improve its blood-brain barrier penetration.

Synthesis Methods

The synthesis of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate involves the reaction between 1-isonicotinoyl-4-piperidinecarboxylic acid and 2-phenylethylamine in the presence of ethyl chloroformate. The reaction yields ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate as a white crystalline solid with a purity of over 99%. The synthesis method has been optimized to produce large quantities of ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate with high purity and yield.

Scientific Research Applications

Ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been extensively studied for its potential therapeutic applications in neurological disorders. In Parkinson's disease, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve motor function and reduce the severity of symptoms in animal models. In schizophrenia, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to improve cognitive function and reduce negative symptoms. In addiction, ethyl 1-isonicotinoyl-4-(2-phenylethyl)-4-piperidinecarboxylate has been shown to reduce drug-seeking behavior and prevent relapse.

properties

IUPAC Name |

ethyl 4-(2-phenylethyl)-1-(pyridine-4-carbonyl)piperidine-4-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3/c1-2-27-21(26)22(11-8-18-6-4-3-5-7-18)12-16-24(17-13-22)20(25)19-9-14-23-15-10-19/h3-7,9-10,14-15H,2,8,11-13,16-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANMRWBDQGCWTIV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CCN(CC1)C(=O)C2=CC=NC=C2)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

366.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-chloro-2-methylphenyl)imino]-5-[(6-nitro-1,3-benzodioxol-5-yl)methylene]-1,3-thiazolidin-4-one](/img/structure/B5970260.png)

![N-[(1-cyclopentyl-4-piperidinyl)methyl]-4,4,4-trifluoro-N-(tetrahydro-2-furanylmethyl)-1-butanamine](/img/structure/B5970266.png)

![4-(2-amino-1,4-dihydro[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-3,5-dimethyl-1H-pyrrole-2-carbonitrile](/img/structure/B5970276.png)

![methyl 4-(3-{[1-(1,3-benzodioxol-5-yl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5970282.png)

![N-[2-(3-furylmethyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]tetrahydro-2-furancarboxamide](/img/structure/B5970286.png)

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2-chlorobenzyl)-N~2~-methylglycinamide](/img/structure/B5970292.png)

![methyl 5-ethyl-2-({[(2-phenylethyl)amino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B5970303.png)

![N'-[4-(diethylamino)-2-hydroxybenzylidene]-4-iodo-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5970307.png)

![7-(2-fluoro-5-methoxybenzyl)-2-[3-(1H-tetrazol-1-yl)propanoyl]-2,7-diazaspiro[4.5]decane](/img/structure/B5970314.png)

![N-(3,4-dimethylphenyl)[1,2,5]oxadiazolo[3,4-e]tetrazolo[1,5-a]pyrazin-5-amine](/img/structure/B5970328.png)

![3-{[methyl(phenyl)amino]sulfonyl}-N-3-pyridinylbenzamide](/img/structure/B5970335.png)

![3-[2-(2-methylphenyl)ethyl]-1-(1H-pyrazol-1-ylacetyl)piperidine](/img/structure/B5970340.png)